

Animal Models for Studying the Efficacy of Fezagepras: Application Notes and Protocols

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Compound of Interest

Compound Name: Fezagepras

Cat. No.: B1681739

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Abstract

Fezagepras (formerly PBI-4050) is a small molecule that has been investigated for therapeutic applications. Initially developed as an anti-inflammatory and anti-fibrotic agent, its clinical development for idiopathic pulmonary fibrosis (IPF) and hypertriglyceridemia was halted due to unfavorable pharmacokinetic properties. Subsequent analysis revealed that a major metabolite of **fezagepras** is a glutamine conjugate, suggesting a potential role as a "nitrogen scavenging" agent for conditions associated with hyperammonemia. However, in July 2022, the development of **fezagepras** was officially discontinued after a clinical trial showed it to be significantly inferior to sodium phenylbutyrate as a nitrogen scavenger.

These application notes provide a comprehensive overview of the relevant animal models and experimental protocols that were and would be applicable for evaluating the efficacy of **fezagepras** for both its initial and subsequent proposed mechanisms of action. This document serves as a valuable resource for researchers working on similar compounds or in the fields of pulmonary fibrosis and hyperammonemia.

Introduction: The Evolving Therapeutic Hypotheses of Fezagepras

The development trajectory of **fezagepras** highlights a critical aspect of pharmaceutical research: the evolution of a drug's therapeutic hypothesis based on emerging clinical and preclinical data.

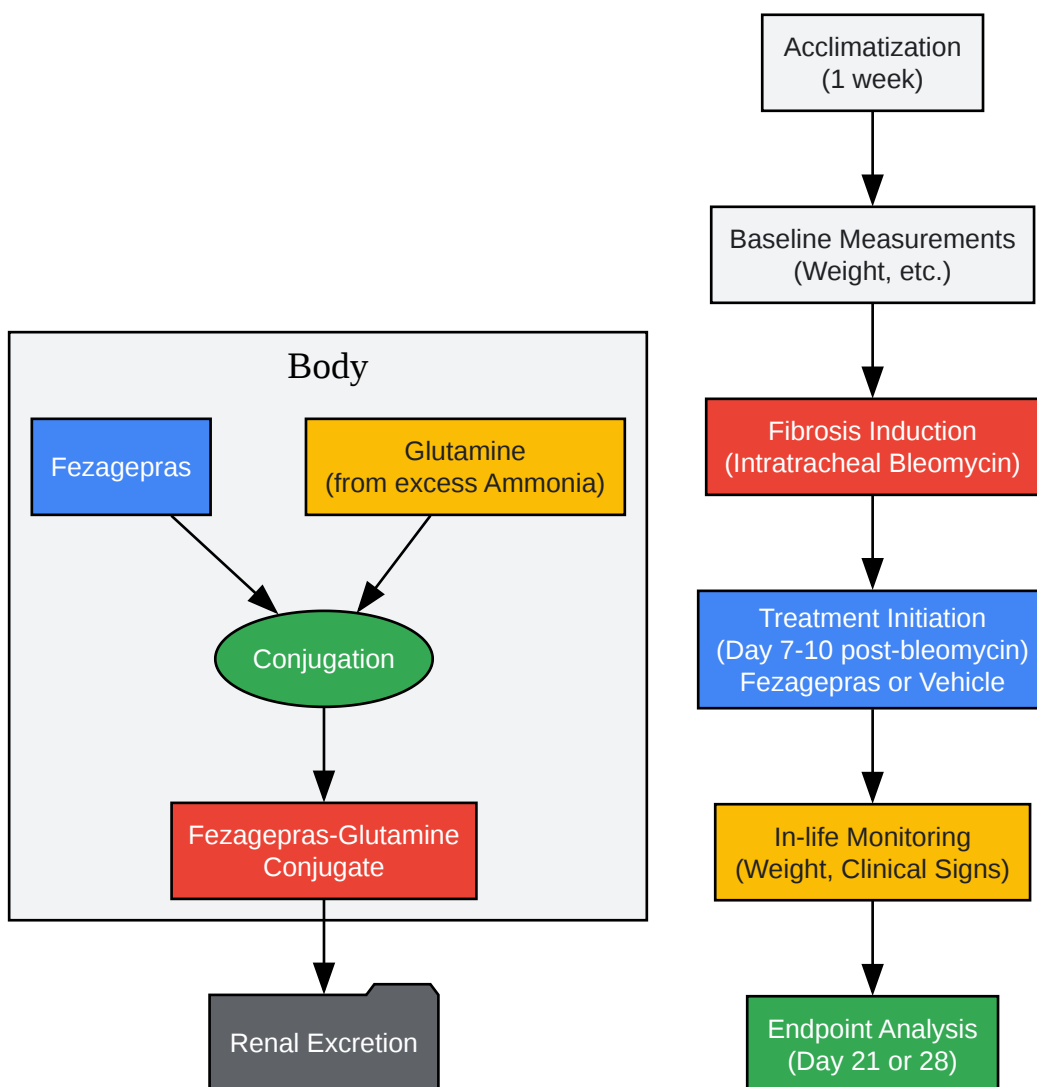
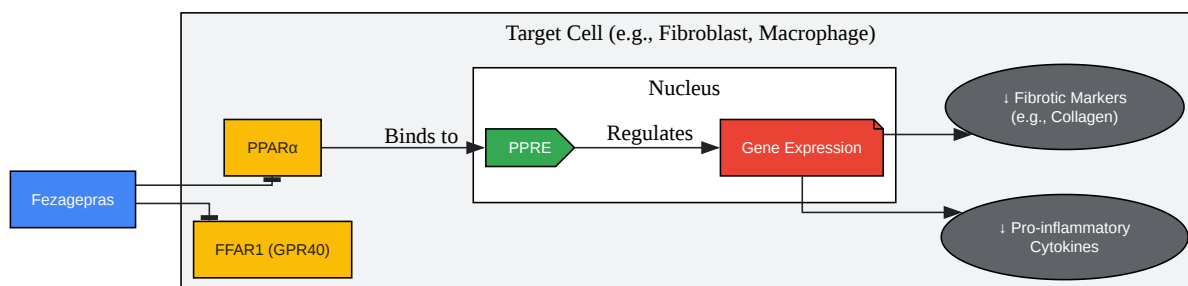
- **Initial Hypothesis: Anti-fibrotic and Anti-inflammatory Effects:** **Fezagepras** was first evaluated for fibrotic diseases such as IPF. The proposed mechanism of action centered on its ability to modulate the activity of multiple receptors, including Free Fatty Acid Receptor 1 (FFAR1 or GPR40) and Peroxisome Proliferator-Activated Receptor alpha (PPAR α). These receptors are known to play roles in metabolic control, inflammation, and fibrotic processes. Preclinical studies in mouse models of pulmonary fibrosis reportedly showed a reduction in molecules that promote tissue scarring.
- **Revised Hypothesis: Nitrogen Scavenging:** Phase 1 clinical trial data revealed that **fezagepras** is extensively metabolized into a glutamine conjugate. This finding led to a new hypothesis that **fezagepras** could act as a nitrogen scavenger, potentially offering a therapeutic benefit in disorders characterized by high ammonia levels, such as urea cycle disorders.
- **Discontinuation:** A head-to-head clinical trial comparing the nitrogen scavenging capabilities of **fezagepras** with sodium phenylbutyrate demonstrated that **fezagepras** was significantly less effective, leading to the cessation of its development.

Proposed Mechanisms of Action

Anti-Fibrotic and Anti-inflammatory Mechanism (Initial Hypothesis)

Fezagepras was designed to modulate FFAR1 and PPAR α .

- **FFAR1 (GPR40):** This G-protein coupled receptor is activated by free fatty acids and is involved in glucose-stimulated insulin secretion. Its role in fibrosis is less established but is an area of active research.
- **PPAR α :** A nuclear receptor that acts as a ligand-activated transcription factor. Activation of PPAR α is known to increase fatty acid oxidation and has been shown to have anti-inflammatory and anti-fibrotic effects in various preclinical models.



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